Cas no 2584409-79-8 (4-(chlorosulfonyl)phenylboronic acid)

4-(Chlorosulfonyl)phenylboronic acid is a versatile bifunctional reagent featuring both a boronic acid group and a chlorosulfonyl moiety, enabling its use in diverse synthetic applications. The boronic acid functionality facilitates Suzuki-Miyaura cross-coupling reactions, while the chlorosulfonyl group allows for further derivatization, such as sulfonamide or sulfonate formation. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its stability under controlled conditions and compatibility with a range of reaction conditions make it a practical choice for constructing complex molecular architectures. Proper handling is advised due to the reactivity of the chlorosulfonyl group.
4-(chlorosulfonyl)phenylboronic acid structure
2584409-79-8 structure
Product Name:4-(chlorosulfonyl)phenylboronic acid
CAS No:2584409-79-8
MF:C6H6BClO4S
MW:220.438439846039
MDL:MFCD11111303
CID:5237404
PubChem ID:22508028
Update Time:2025-10-24

4-(chlorosulfonyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2584409-79-8
    • EN300-314854
    • [4-(chlorosulfonyl)phenyl]boronic acid
    • INDEX NAME NOT YET ASSIGNED
    • 4-(chlorosulfonyl)phenylboronic acid
    • MDL: MFCD11111303
    • Inchi: 1S/C6H6BClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
    • InChI Key: QHYLTYWSTJCHOW-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(B(O)O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 219.9768377g/mol
  • Monoisotopic Mass: 219.9768377g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83Ų

Experimental Properties

  • Density: 1.59±0.1 g/cm3(Predicted)
  • Boiling Point: 392.7±44.0 °C(Predicted)
  • pka: 7.79±0.17(Predicted)

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Additional information on 4-(chlorosulfonyl)phenylboronic acid

4-(chlorosulfonyl)phenylboronic acid (CAS No. 2584409-79-8): A Key Intermediate in Modern Pharmaceutical Research

4-(chlorosulfonyl)phenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2584409-79-8, is a highly versatile and significant compound in the field of pharmaceutical chemistry. This organoboron derivative features a unique structural motif that makes it an invaluable intermediate in the synthesis of various pharmacologically active molecules. Its applications span across multiple domains, including drug discovery, material science, and catalysis, underscoring its importance in contemporary chemical research.

The compound's structure consists of a phenyl ring substituted with both a chlorosulfonyl group and a boronic acid moiety. This dual functionality imparts distinct chemical properties that facilitate its use in diverse synthetic pathways. The chlorosulfonyl group is known for its strong electrophilic nature, which can participate in nucleophilic substitution reactions, while the boronic acid component is renowned for its ability to form stable complexes with diols and other boronate esters. Such characteristics make 4-(chlorosulfonyl)phenylboronic acid a preferred building block for constructing complex molecular architectures.

In recent years, the pharmaceutical industry has witnessed a surge in the development of boron-containing drugs due to their enhanced bioavailability and improved therapeutic efficacy. Among these, borylated compounds have gained particular attention for their role in targeted therapies, such as those involving proteolytic enzymes and receptor tyrosine kinases. The 4-(chlorosulfonyl)phenylboronic acid derivative serves as a crucial precursor in the synthesis of such borylated entities, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds.

One of the most notable applications of 4-(chlorosulfonyl)phenylboronic acid is in the field of medicinal chemistry, where it is utilized to develop novel inhibitors targeting diseases such as cancer and inflammatory disorders. For instance, recent studies have highlighted its role in generating potent inhibitors of matrix metalloproteinases (MMPs), which are enzymes implicated in tumor invasion and metastasis. The chlorosulfonyl group facilitates the introduction of reactive sites that can be further functionalized to enhance binding affinity and selectivity against specific biological targets.

The compound's utility extends beyond drug development into materials science, particularly in the realm of organic electronics. Boronate esters derived from 4-(chlorosulfonyl)phenylboronic acid have been explored as components in light-emitting diodes (LEDs) and photovoltaic cells due to their ability to form stable conjugated systems. These applications leverage the electronic properties imparted by the boron atom, which can modulate charge transport and energy levels within the material framework.

The synthesis of 4-(chlorosulfonyl)phenylboronic acid typically involves multi-step organic transformations that highlight its synthetic flexibility. Starting from commercially available precursors such as chlorobenzene or sulfonylated aromatic compounds, researchers can employ palladium-catalyzed cross-coupling reactions to introduce the boronic acid functionality. The chlorosulfonyl group can then be installed through electrophilic aromatic substitution or other sulfonation methodologies, yielding the desired product with high yield and purity.

In academic research, 4-(chlorosulfonyl)phenylboronic acid has been employed as a model compound to investigate novel catalytic systems and reaction mechanisms. Its bifunctional nature allows chemists to explore diverse transformations, including Suzuki-Miyaura cross-coupling reactions, hydroboration reactions, and metal-catalyzed oxidative additions. These studies not only contribute to our fundamental understanding of organoboron chemistry but also provide insights into optimizing synthetic protocols for industrial applications.

The growing interest in green chemistry has prompted investigations into sustainable synthetic routes for producing 4-(chlorosulfonyl)phenylboronic acid. Researchers are increasingly adopting solvent-free conditions or employing recyclable catalysts to minimize waste generation. Additionally, biocatalytic approaches using engineered enzymes have been explored as alternatives to traditional chemical methods, aligning with global efforts to reduce environmental impact without compromising efficiency or yield.

The commercial availability of high-purity grades of 4-(chlorosulfonyl)phenylboronic acid, such as those supplied by specialized chemical manufacturers, ensures that researchers worldwide can access this critical intermediate for their studies. Quality control measures are stringent to guarantee consistency across batches, which is essential for reproducibility in scientific investigations and scalability in industrial processes.

4-(chlorosulfonyl)phenylboronic acid. Advances in computational chemistry could aid in designing novel analogs with tailored properties for specific therapeutic or material science applications. Furthermore, interdisciplinary collaborations between chemists, biologists, and engineers may unlock new possibilities by integrating boron-based compounds into innovative technologies.
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